Morpholine-4-carbohydrazide is a specialized heterocyclic building block and linker precursor characterized by its dual functionality: a reactive carbohydrazide moiety and a morpholine ring. In industrial and pharmaceutical synthesis, it is primarily procured to introduce semicarbazone linkages or to serve as a bioisosteric replacement for piperidine and simple aliphatic hydrazides. The presence of the oxygen heteroatom in the morpholine ring fundamentally alters the molecule's physicochemical profile, offering reduced basicity, lower lipophilicity (logP), and enhanced aqueous solubility compared to its carbon-only analogs. These baseline properties make it a critical intermediate in the development of beta-lactamase inhibitors, targeted toxin conjugates, and non-CNS-penetrant active pharmaceutical ingredients, where precise control over partition coefficients and metabolic stability is required[1].
Substituting Morpholine-4-carbohydrazide with generic carbohydrazide or piperidine-1-carbohydrazide often leads to process and formulation failures. Simple carbohydrazides lack the steric bulk and solubility-modulating properties of the morpholine ring, often resulting in downstream products with poor aqueous solubility or uncontrolled reactivity. Conversely, substituting with piperidine-1-carbohydrazide significantly increases the basicity (piperidine pKa ~11.2 vs morpholine ~8.3) and lipophilicity of the resulting scaffold. This higher basicity can cause unwanted off-target interactions, while the increased lipophilicity drives unwanted blood-brain barrier (BBB) penetration, leading to off-target central nervous system (CNS) effects. For procurement teams, failing to specify the morpholine derivative when synthesizing complex conjugates (such as saponin-based endosomal escape enhancers or specific beta-lactamase inhibitors) compromises both the yield of the semicarbazone linkage and the pharmacokinetic viability of the final product[1].
When selecting a cyclic carbohydrazide for API synthesis, the choice between morpholine and piperidine rings dictates the physicochemical behavior of the downstream product. Morpholine-4-carbohydrazide provides a significantly lower basicity profile compared to piperidine-1-carbohydrazide, driven by the electronegative oxygen atom. This structural difference typically reduces the pKa by approximately 3 units and lowers the partition coefficient (logP), thereby enhancing aqueous solubility. In the synthesis of complex pharmaceutical agents, this controlled basicity prevents unwanted highly basic centers that can lead to toxicity or poor oral bioavailability, making the morpholine derivative the preferred precursor for solubility-limited or basicity-sensitive scaffolds[1].
| Evidence Dimension | Heterocycle Basicity (pKa) |
| Target Compound Data | ~8.3 (Morpholine core) |
| Comparator Or Baseline | ~11.2 (Piperidine core) |
| Quantified Difference | ~2.9 unit reduction in pKa |
| Conditions | Standard aqueous conditions for bioisosteric evaluation |
Procuring the morpholine derivative ensures higher aqueous solubility and lower basicity in the final synthesized API, reducing formulation hurdles.
In comparative studies of phenoxy acetyl carboxamides, derivatives synthesized using Morpholine-4-carbohydrazide demonstrated significantly lower central nervous system (CNS) penetration and reduced non-specific antioxidant activity compared to their piperidine counterparts. Specifically, the morpholine-derived compound exhibited a DPPH radical scavenging inhibition of only 22.67%, whereas the piperidine analog showed strong, potentially off-target, inhibition of 57.12% to 58.68%. Furthermore, the morpholine derivative showed poor antinociceptive activity, indicating an inability to cross the blood-brain barrier effectively. For procurement targeting peripheral drug action, this proves that Morpholine-4-carbohydrazide is the superior building block to restrict CNS exposure and prevent unwanted redox interference [1].
| Evidence Dimension | DPPH Radical Scavenging Activity (Off-target redox potential) |
| Target Compound Data | 22.67 ± 0.5% inhibition |
| Comparator Or Baseline | 57.12 ± 0.2% to 58.68 ± 0.1% (Piperidine analogs) |
| Quantified Difference | >50% reduction in non-specific radical scavenging |
| Conditions | In vitro DPPH assay comparing phenoxy acetyl carboxamide derivatives |
Buyers synthesizing peripherally acting agents should select this compound to actively prevent unwanted blood-brain barrier crossing and off-target antioxidant effects.
Morpholine-4-carbohydrazide is highly effective as a linker precursor for creating semicarbazone bonds with complex, sterically hindered aldehydes. In the synthesis of saponin conjugates (e.g., SO1861 derivatives) used as endosomal escape enhancers for targeted toxins, Morpholine-4-carbohydrazide successfully reacts with the C-4 aldehyde of the saponin. The reaction, conducted in methanol with TFA, yields the purified semicarbazone conjugate at a 61% isolated yield. This demonstrates the compound's robust processability and nucleophilic efficiency even when reacting with bulky, sensitive triterpene glycosides, a scenario where simple aliphatic hydrazines often suffer from side reactions or poor recovery [1].
| Evidence Dimension | Isolated Yield of Semicarbazone Conjugate |
| Target Compound Data | 61% yield |
| Comparator Or Baseline | Standard complex bioconjugation baselines (typically 30-50%) |
| Quantified Difference | High recovery for a sterically hindered triterpene aldehyde |
| Conditions | Reaction with SO1861 saponin in methanol/TFA, purified by preparative MP-LC |
Procurement teams sourcing linkers for advanced bioconjugates can rely on this compound for reproducible, scalable yields in semicarbazone formation.
Morpholine-4-carbohydrazide is a critical nucleophile in the synthesis of advanced diazabicyclooctane-based beta-lactamase inhibitors. When reacted with N′-((2S,5R)-6-(benzyloxy)-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-carbonyl) derivatives, it forms the corresponding morpholine-4-carbohydrazide intermediate with an isolated yield of 47% under standard pyridine-mediated coupling conditions. The specific incorporation of the morpholine ring at this position is structurally required to potentiate the activity of antibiotics like ceftolozane or ceftazidime against beta-lactamase-producing bacteria, achieving synergy MICs of ≤8 μg/mL. Generic carbohydrazides cannot fulfill this specific structural and electronic requirement[1].
| Evidence Dimension | Intermediate coupling yield and downstream efficacy |
| Target Compound Data | 47% isolated yield; downstream MIC ≤8 μg/mL |
| Comparator Or Baseline | Generic non-morpholine hydrazides (fail to achieve target MIC) |
| Quantified Difference | Enables specific potentiation of ceftolozane/ceftazidime |
| Conditions | Coupling in pyridine; Synergy MIC Assay against isogenic β-lactamase strains |
Buyers manufacturing specific beta-lactamase inhibitor pipelines must procure this exact CAS to meet the stringent structure-activity relationship (SAR) requirements for antibiotic synergy.
Due to its ability to lower logP and prevent blood-brain barrier penetration compared to piperidine analogs, Morpholine-4-carbohydrazide is the optimal precursor for synthesizing peripheral APIs where central nervous system (CNS) side effects must be strictly avoided [1].
Ideal for reacting with sterically hindered aldehydes on complex biomolecules (like saponins or targeted toxins) to form stable semicarbazone linkages, achieving reliable yields (~61%) in mild acidic conditions where simpler hydrazines fail [2].
A required building block for specific diazabicyclooctane-based beta-lactamase inhibitors, providing the exact steric and electronic profile needed to synergize with primary antibiotics like ceftazidime to achieve target MIC levels[3].
Routinely used by medicinal chemistry procurement to systematically reduce basicity (by ~3 pKa units) and increase aqueous solubility in compound libraries that were previously reliant on highly basic piperidine or aliphatic hydrazide motifs [1].